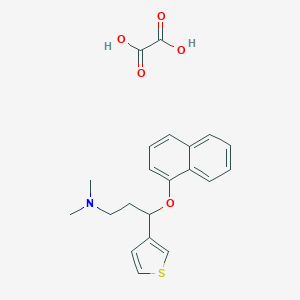

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid is a chemical compound with the molecular formula C19H21NOS.C2H2O4 and a molecular weight of 401.481. This compound is used as an impurity in the production of Duloxetine, an antidepressant medication. Duloxetine is a dual serotonin and norepinephrine reuptake inhibitor (SNRI), which helps in the treatment of stress urinary incontinence and other mood disorders .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid involves several steps. One common method includes the reaction of 1-naphthol with epichlorohydrin in the presence of a base to form 1-naphthalenyloxy-2,3-epoxypropane. This intermediate is then reacted with N,N-dimethyl-3-thiophenepropanamine to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities .

化学反応の分析

Types of Reactions

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the naphthalenyloxy group.

Substitution: Substituted thiophene derivatives.

科学的研究の応用

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to Duloxetine.

Medicine: Investigated for its potential therapeutic effects in treating mood disorders and stress urinary incontinence.

Industry: Used in the production of antidepressant medications and other pharmaceuticals.

作用機序

The mechanism of action of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid involves its interaction with neurotransmitter systems. It acts as a dual serotonin and norepinephrine reuptake inhibitor, similar to Duloxetine. By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, thereby enhancing neurotransmission and improving mood .

類似化合物との比較

Similar Compounds

Duloxetine: A well-known antidepressant with a similar mechanism of action.

Venlafaxine: Another SNRI used to treat depression and anxiety disorders.

Desvenlafaxine: A derivative of Venlafaxine with similar therapeutic effects.

Uniqueness

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid is unique due to its specific structural features, including the thiophene ring and the naphthalenyloxy group. These structural elements contribute to its distinct pharmacological properties and make it a valuable intermediate in the synthesis of Duloxetine .

生物活性

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine; oxalic acid, also known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, is a compound with potential pharmacological significance. It is structurally related to duloxetine, an antidepressant, and has been studied for its biological activities, particularly its antioxidant properties and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C19H21NOS·C2H2O4

- Molecular Weight : 401.48 g/mol

- CAS Number : 1384080-33-4

Antioxidant Properties

Recent studies have highlighted the antioxidant activity of compounds similar to N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine. Research conducted on various oxalic acid derivatives demonstrated their effectiveness in reducing oxidative stress markers in biological systems. For example, a study assessed the impact of synthesized oxalic acid diamides on malondialdehyde (MDA) levels in brain and liver tissues of white rats, revealing significant antioxidant effects that protect cells from oxidative damage .

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in treating conditions associated with oxidative stress. The studies indicated that compounds exhibiting antioxidant properties could be beneficial in developing new treatments for diseases linked to free radical damage, such as neurodegenerative disorders and cardiovascular diseases .

Study on Antioxidant Efficacy

A comprehensive study investigated the antioxidant activity of various synthesized compounds including N,N-dimethyl derivatives. The results showed that certain compounds demonstrated superior antioxidant capabilities compared to others, with specific attention to their ability to lower MDA levels significantly in both liver and brain tissues. The findings suggest a correlation between molecular structure and antioxidant efficacy, highlighting the importance of further research into this compound's potential therapeutic uses .

| Compound | Antioxidant Activity (MDA Reduction %) | Tissue Type |

|---|---|---|

| Compound 1 | 75% | Liver |

| Compound 2 | 60% | Brain |

| N,N-Dimethyl Compound | 68% | Liver |

The proposed mechanism for the antioxidant activity involves the ability of the compound to scavenge free radicals and inhibit lipid peroxidation processes. This action helps maintain cellular integrity and function by mitigating oxidative stress, which is a contributing factor in various pathological conditions .

特性

IUPAC Name |

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS.C2H2O4/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19;3-1(4)2(5)6/h3-9,11,13-14,18H,10,12H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBZDOTXQWKUDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600408 |

Source

|

| Record name | Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116817-26-6 |

Source

|

| Record name | Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。